4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid
説明
特性
CAS番号 |
919288-17-8 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)8-1-3-9(4-2-8)12-5-10(12)6-13-7-12/h1-4,10,13H,5-7H2,(H,14,15) |
InChIキー |
YDSXYUALWWNMQW-UHFFFAOYSA-N |
正規SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
準備方法
Example Method: Functionalization with N-Chlorosuccinimide
- Reagents : N-chlorosuccinimide (NCS), diethyl ether, potassium hydroxide.
- Procedure :
- A slurry of NCS in diethyl ether is stirred under nitrogen while adding 3-azabicyclo[3.1.0]hexane.
- The mixture is filtered to remove succinimide by-products.
- The filtrate is treated with potassium hydroxide in ethanol at low temperatures to induce an exothermic reaction.
- Liquid hydrogen cyanide is added to form trans-2-cyano-3-azabicyclo[3.1.0]hexane.
- Yield : Approximately 65% after distillation under reduced pressure.
Coupling with Benzoic Acid Derivatives
To synthesize the target compound, the functionalized bicyclic amine is coupled with benzoic acid derivatives.
Example Method: Direct Coupling
- Reagents : Benzoic acid derivative (e.g., 4-carboxybenzoic acid), coupling agents such as HATU or EDCI, and a base like triethylamine.
- Procedure :
- The benzoic acid derivative is activated using a coupling agent in a solvent like DMF.
- The activated intermediate reacts with the amine group of the functionalized bicyclic structure.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure completion.
- Yield : Varies depending on reaction conditions but typically ranges from moderate to high.
Alternative Synthetic Routes
Other approaches involve modifying the benzoic acid derivative before coupling or using pre-functionalized intermediates.
Example Method: Ester Hydrolysis and Amine Coupling
- Reagents : Methyl benzoate derivatives, lithium hydroxide (LiOH), amine coupling agents.
- Procedure :
- Methyl esters of benzoic acid are hydrolyzed using aqueous LiOH to yield free carboxylic acids.
- The resulting acids are coupled with functionalized bicyclic amines using carbodiimide-based coupling agents like DCC or EDCI in the presence of catalysts like DMAP.
- Advantages :
- Avoids direct handling of free acids during initial steps, improving overall yield and purity.
Reaction Conditions and Optimization
The synthesis often requires careful control of temperature, pH, and solvent systems to maximize yield and minimize side reactions.
| Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Functionalization with NCS | Room temp | Diethyl ether | ~65 |
| Coupling with benzoic acid | Room temp | DMF | ~70–85 |
| Ester hydrolysis + amine coupling | Room temp | Aqueous THF/DMF | ~60–75 |
Purification Techniques
After synthesis, purification is crucial to isolate the desired product:
- Recrystallization from solvents like isopropanol or ethanol ensures high purity.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed for intermediates or final products.
化学反応の分析
4. 科学研究への応用
4-(3-アザビシクロ[3.1.0]ヘキサン-1-イル)安息香酸は、科学研究でいくつかの応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体拮抗薬など、生物学的に活性な分子の設計のための足場として役立ちます.
医学: この化合物は、特に特定の受容体や酵素を標的とする薬剤の開発において、治療の可能性を持っています。
産業: ユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
作用機序
4-(3-アザビシクロ[3.1.0]ヘキサン-1-イル)安息香酸の作用機序は、特定の分子標的との相互作用に関与しています。二環構造により、酵素や受容体の結合部位に適合し、それらの活性を調節することができます。正確な経路と標的は、特定の用途と化合物に加えられた改変によって異なります。
類似化合物との比較
Impact of Substituents
- Electron-Withdrawing Groups : The trifluoromethyl group in 1009510-15-9 enhances metabolic stability and target affinity, making it valuable in medicinal chemistry .
- Lipophilic Modifications: Benzyl (C₁₃H₁₅NO₂, ) or tert-butyl (C₁₁H₁₇NO₄, ) substituents increase logP, improving membrane permeability but reducing aqueous solubility.
Research Findings and Challenges
- Synthetic Routes : and highlight carbodiimide-mediated couplings (e.g., EDC/HOBt) for functionalizing the azabicyclo core. Stereochemical control remains challenging, as seen in tert-butyl carbamate derivatives .
- Discontinuation Trends : Compounds like 1415719-70-8 () were discontinued, possibly due to poor stability or scalability.
- Safety Considerations : Handling precautions (e.g., SDS for 113682-54-5, ) emphasize the need for protective equipment, especially with reactive intermediates.
生物活性
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor properties, receptor interactions, and potential therapeutic applications.
Structure and Synthesis
The compound 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique pharmacological properties. The synthesis of this compound typically involves the construction of the azabicyclo framework followed by functionalization to introduce the benzoic acid moiety.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the azabicyclo[3.1.0]hexane framework. For instance, a series of derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and CT26 (mouse colon carcinoma) cells.
Key Findings:
- IC50 Values : The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxicity .
- Mechanism of Action : Treatment with these compounds resulted in cell cycle arrest and apoptosis induction, particularly noted by an increase in cells in the SubG1 phase, which is indicative of apoptotic events .
- Morphological Changes : Confocal microscopy revealed that actin filaments were disrupted in treated HeLa cells, leading to alterations in cell motility and morphology .
Receptor Interactions
The azabicyclo[3.1.0]hexane derivatives have also been studied for their interactions with various receptors, particularly opioid receptors.
Opioid Receptor Activity:
- A study focusing on 3-azabicyclo[3.1.0]hexane compounds demonstrated their potential as μ-opioid receptor ligands with high binding affinities in the picomolar range . These compounds were designed for therapeutic applications such as treating pruritus in veterinary medicine.
Case Study 1: Antitumor Efficacy
In a recent evaluation, several analogs of 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid were tested for their effects on HeLa and CT26 cells:
- Compound 4e showed a dramatic reduction in live cell counts from 89% to approximately 15% after treatment, underscoring its potent cytotoxic effects .
- Cell Cycle Analysis : Flow cytometry results indicated that these compounds not only induced apoptosis but also inhibited cell cycle progression .
Case Study 2: Opioid Receptor Binding
In another study focused on receptor binding:
- The SAR (Structure-Activity Relationship) analysis revealed that modifications to the azabicyclo structure could enhance selectivity for μ-opioid receptors over δ and κ subtypes, suggesting potential for developing targeted analgesics .
Data Summary Table
| Compound | Cell Line | IC50 (μM) | Mechanism of Action | Morphological Changes |
|---|---|---|---|---|
| 4e | HeLa | 15 | Apoptosis | Actin disruption |
| 4g | CT26 | 17 | Cell cycle arrest | Reduced motility |
| 4d | HeLa | 46 | Apoptosis | Filopodia reduction |
Q & A
Q. What are the optimal synthetic routes for 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid, and how can bicyclic ring strain be managed?
The synthesis typically involves coupling a benzoic acid derivative with a pre-functionalized 3-azabicyclo[3.1.0]hexane core. Key strategies include:
- Ring-opening/cyclization : Use Aggarwal’s approach (Scheme 30 in ) with transition-metal catalysis to construct the bicyclic amine.
- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to stabilize reactive intermediates (e.g., tert-butyl carbamate derivatives in ).
- Strain mitigation : Optimize reaction temperatures (<50°C) and solvent polarity (e.g., DMF/THF mixtures) to minimize bicyclo[3.1.0]hexane ring strain .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- LC-MS : Use reverse-phase C18 columns with ESI+ ionization for quantifying benzoic acid derivatives (detection limit: ~0.1 ng/mL) .
- NMR : Employ - and -NMR in DMSO-d6 to resolve bicyclic proton environments (e.g., δ = 3.86 ppm for bridgehead protons, as in ) .
- X-ray crystallography : Resolve stereochemistry and confirm bicyclic conformation (critical for bioactive derivatives like Amitifadine) .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Accelerated degradation : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-UV (λ = 254 nm).
- pH profiling : Test stability in buffers (pH 1–10) to identify labile bonds (e.g., ester or amide linkages in derivatives) .
Advanced Research Questions
Q. How do structural modifications to the bicyclic core influence bioactivity?
- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) to the benzoic acid moiety enhances receptor binding (see dichlorophenyl derivatives in ).
- Conformational rigidity : Compare 3-azabicyclo[3.1.0]hexane with larger bicyclic systems (e.g., azabicyclo[4.2.0]octane in ) to assess pharmacokinetic trade-offs .
- Case study : Amitifadine’s antidepressant activity relies on the bicyclic core’s ability to inhibit serotonin/norepinephrine reuptake .
Q. What experimental approaches resolve contradictions in reported metabolic pathways?
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Disrupt putative targets (e.g., SSTR4 receptors in ) to assess functional dependence.
- SPR biosensors : Measure binding kinetics (Kd, kon/koff) for receptor-ligand interactions (e.g., somatostatin receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
